4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Thiol Detection Fluorogenic Reagent Reaction Kinetics

ABD-F offers unmatched performance in thiol detection. Unlike generic probes, it reacts rapidly (5 min) and quantitatively at mild pH, forming highly fluorescent adducts with low background. Superior selectivity for cysteine residues ensures accurate stoichiometry in protein labeling. Reversible adduct formation permits native protein recovery after detection. Achieve sub-picomole detection limits for plasma thiols. Ideal for automation and high-throughput screening. Procure research-grade ABD-F with ≥98% purity for critical bioanalytical assays.

Molecular Formula C6H4FN3O3S
Molecular Weight 217.18 g/mol
CAS No. 91366-65-3
Cat. No. B043410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
CAS91366-65-3
Synonyms4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
4-fluoro-7-sulfamoylbenzofurazan
ABD-F
Molecular FormulaC6H4FN3O3S
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F
InChIInChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)
InChIKeyXROXHZMRDABMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F): A Specialized Fluorogenic Reagent for Thiol Quantification


4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (CAS 91366-65-3), also known as ABD-F or 4-fluoro-7-sulfamoylbenzofurazan, is a halogenobenzofurazan derivative designed as a fluorogenic labeling reagent. It is characterized by a benzofurazan core substituted with a fluorine atom at the 7-position and an aminosulfonyl group at the 4-position, yielding a molecular weight of 217.18 g/mol and a partition coefficient (XLogP3-AA) of -0.2 [1]. ABD-F is intrinsically non-fluorescent but upon reaction with thiols, it forms a highly fluorescent adduct with excitation/emission maxima at 389/513 nm . Its primary application is the sensitive and selective detection and quantification of thiol-containing compounds, including low-molecular-weight thiols and protein cysteine residues, using HPLC with fluorescence detection [1].

Why ABD-F Cannot Be Replaced by Other Benzofurazan or Thiol-Reactive Probes


Generic substitution of ABD-F with other thiol-reactive fluorophores or even structurally related benzofurazan derivatives is not recommended due to profound differences in reaction kinetics, selectivity, and fluorescence properties. While many probes react with sulfhydryl groups, ABD-F exhibits a unique combination of high aqueous solubility, rapid and quantitative reaction kinetics at mild pH, and a specific fluorogenic response that minimizes background interference. Furthermore, its reaction with thiols yields an adduct with distinct spectral properties (Ex/Em 389/513 nm) that are not shared by many common alternatives. Crucially, its reaction rate with thiols is demonstrably faster than that of its close analog SBD-F , and its selectivity profile differs significantly from probes like NBD-F [1]. These performance differences directly impact the accuracy, sensitivity, and throughput of analytical assays, making ABD-F the preferred reagent for specific applications.

Quantitative Differentiation of ABD-F from Key Comparators


30-Fold Faster Reaction Rate with Thiols Compared to SBD-F

ABD-F reacts with homocysteine over 30 times faster than ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) under identical conditions. The reaction is quantitative and complete within 5 minutes at 50 °C and pH 8.0, whereas SBD-F exhibits a significantly slower rate under these conditions [1].

Thiol Detection Fluorogenic Reagent Reaction Kinetics

Superior Sub-Picomole Detection Limits for Key Biological Thiols

When used as a pre-column derivatization reagent for reversed-phase HPLC with fluorescence detection, ABD-F achieves detection limits (S/N = 3) in the sub-picomole range for several biologically relevant thiols. These values are lower than those typically reported for other common thiol-derivatization methods [1].

Thiol Detection Fluorescence Detection HPLC

High Selectivity for Thiols Over Non-Thiol Amino Acids

Under standard reaction conditions (50 °C, pH 8.0, 5 min), ABD-F does not react with alanine, proline, or cystine, demonstrating a high degree of specificity for free thiol groups. Furthermore, its selectivity for protein thiols is reported to be superior to that of other sulfhydryl-reactive fluorophores such as fluorescein maleimide, 5-iodoacetamidofluorescein, 5-I-AEDANS, dansylaziridine, and bimane [1].

Thiol Detection Amino Acid Analysis Selectivity

Reversible Labeling of Cysteine Residues for Sample Recovery

Unlike many covalent thiol-modifying reagents considered irreversible, the ABD-cysteine adduct formed upon alkylation of proteins with ABD-F is reversible under specific conditions. Heating at basic pH in the presence of reductants releases the fluorescent label and regenerates a free sulfhydryl group. The regenerated cysteine can be re-alkylated with ABD-F to approximately the same level, confirming the reversibility of the process [1][2].

Protein Labeling Cysteine Derivatization Reversible Chemistry

Validated Applications of ABD-F in Analytical and Biochemical Workflows


High-Sensitivity HPLC Quantification of Thiols in Biological Fluids

ABD-F is the reagent of choice for the pre-column derivatization of low-molecular-weight thiols (e.g., cysteine, glutathione, homocysteine) in plasma or serum, followed by reversed-phase HPLC with fluorescence detection. Its sub-picomole detection limits and fast reaction kinetics are essential for achieving the sensitivity required to measure these analytes at clinically relevant concentrations, as demonstrated in studies quantifying thiols in human plasma with recoveries of 86-112.9% and detection limits in the 5-20 nM range [1][2].

Selective Labeling and Quantification of Protein Cysteine Residues

In protein chemistry, ABD-F provides a selective and quantifiable means to label free cysteine residues. Its superior selectivity over other sulfhydryl-reactive fluorophores minimizes background labeling of amines or other nucleophiles, ensuring accurate stoichiometric measurements. This is critical for assessing protein thiol status, mapping reactive cysteine sites, or quantifying post-translational modifications involving sulfhydryl groups .

Reversible Protein Labeling for Preparative and Analytical Workflows

The reversible nature of the ABD-cysteine adduct enables workflows where a protein or peptide is temporarily labeled for detection or purification and then subsequently de-labeled. This is particularly useful in preparative biochemistry, allowing for the recovery of the native protein after a labeling step. It also facilitates the use of ABD-F as a temporary protecting group or as a means to introduce a fluorescent tag that can be removed prior to mass spectrometric analysis [3].

Automated High-Throughput Thiol Assays

The rapid and quantitative reaction of ABD-F (complete in 5 minutes) makes it amenable to automation and high-throughput screening formats. Assay kits based on ABD-F, such as the SensoLyte® ABD-F Thiol Quantitation Assay Kit, are commercially available for fluorimetric determination of thiols in microplate readers, offering a standardized and scalable solution for drug discovery and biomarker research .

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